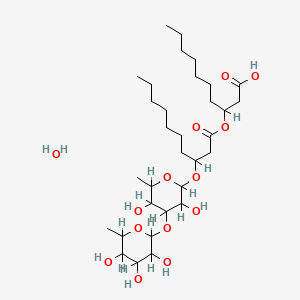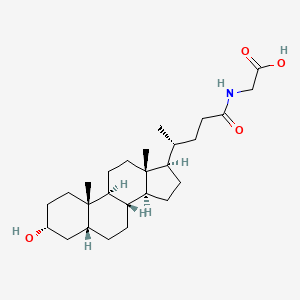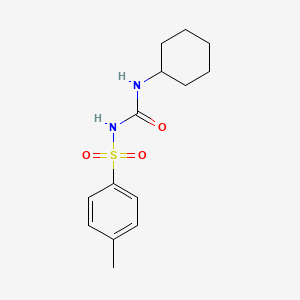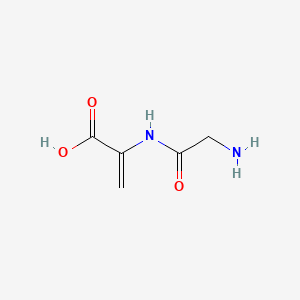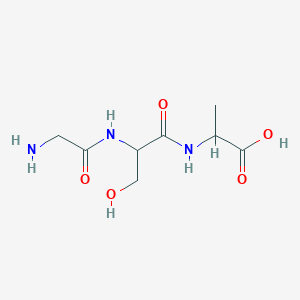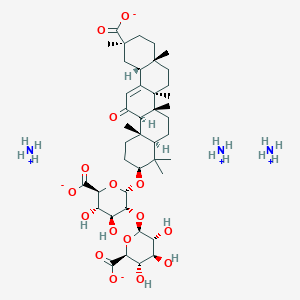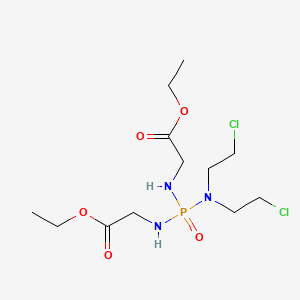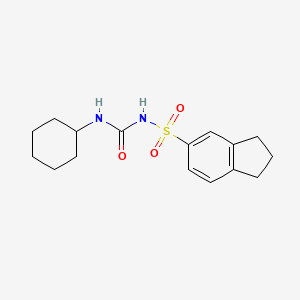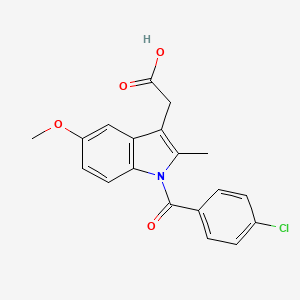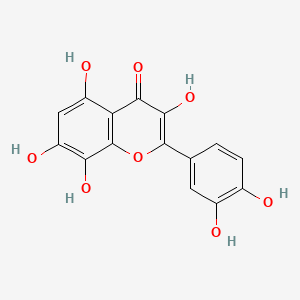
Gossypetin
説明
Gossypetin, also known as 3,5,7,8,3’,4’-hexahydroxyflavone, is a flavonol, a type of flavonoid . It has been isolated from the flowers and the calyx of Hibiscus sabdariffa (roselle) and exhibits a strong antibacterial activity . The compound has also been found to act as an antagonist of TrkB .
Synthesis Analysis
While specific synthesis methods for Gossypetin were not found in the search results, it’s worth noting that Gossypetin is a naturally occurring compound found in various plant species .
Molecular Structure Analysis
Gossypetin is a hexahydroxylated flavonoid found in the calyx of Hibiscus sabdariffa. It has a similar chemical structure to quercetin with an extra hydroxyl group .
Physical And Chemical Properties Analysis
Gossypetin has a chemical formula of C15H10O8 and a molar mass of 318.23 g/mol . More specific physical and chemical properties were not found in the search results.
科学的研究の応用
Diabetes Mellitus Treatment
Gossypetin has shown potential in the treatment of Type 2 Diabetes Mellitus (T2DM) . T2DM is a metabolic disorder caused by insulin resistance and dysfunctional beta (β)-cells in the pancreas . Gossypetin’s therapeutic potential in treating diabetes and its complications has been attributed to its anti-oxidative, anti-inflammatory, and immunomodulatory properties .
Neuroprotection
Gossypetin exhibits neuroprotective properties . This means it has the potential to protect nerve cells against damage, degeneration, or impairment of function.
Hepatoprotection
Gossypetin has been found to have hepatoprotective properties . This suggests that it can prevent damage to the liver.
Reproprotection
Gossypetin also exhibits reproprotective properties . This indicates that it may have a role in protecting reproductive health.
Nephroprotection
Gossypetin has nephroprotective properties . This means it may help protect the kidneys from damage or disease.
Antiproliferative Effects
Gossypetin has shown antiproliferative effects on breast cancer and hepatocellular cancer cell lines . This suggests that it may inhibit the growth of cancer cells.
Defense Mechanism
Gossypetin not only shows significant pharmacological activities but also a defense mechanism and protects against pathogens, UV radiation, etc .
Pharmacological Activities
Gossypetin has drawn much interest from researchers and scholars due to its benefits of few adverse effects, high efficacy, and simple preparation . It has been used in various acute and chronic diseases .
将来の方向性
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRAGUMVDQQZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197631 | |
| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gossypetin | |
CAS RN |
489-35-0 | |
| Record name | Gossypetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gossypetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOSSYPETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SET4M23ZTM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does gossypetin exert its anti-atherosclerotic effects?
A1: Gossypetin exhibits its anti-atherosclerotic effects through multiple mechanisms:
- Protection against endothelial cell injury: Gossypetin protects vascular endothelial cells from damage induced by oxidized low-density lipoprotein (ox-LDL), a key contributor to atherosclerosis. [] This protection involves reducing ox-LDL-dependent apoptosis and promoting autophagy, a cellular process that removes damaged components. []
- Inhibition of VSMC proliferation and migration: Gossypetin inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), crucial processes in atherosclerosis development. [] It achieves this by increasing the expressions of phosphorylated p53 and its downstream molecules, leading to cell cycle arrest in the G0/G1 phase. [] Additionally, it reduces matrix metalloproteinase-9 (MMP-9) activity and downregulates the protein kinase B (PKB)/nuclear factor-kappaB (NF-κB) signaling pathway. []
Q2: What is the role of autophagy in gossypetin’s protective effects against ox-LDL-induced injury?
A2: Gossypetin promotes autophagy in endothelial cells, evidenced by increased levels of autophagy-related genes LC3 and Beclin-1, as well as the formation of acidic vesicular organelles. [] This enhanced autophagy contributes to cellular protection by removing damaged components caused by ox-LDL. [] Silencing Beclin-1, a key autophagy regulator, diminishes gossypetin's protective effects, further supporting autophagy's crucial role in this process. []
Q3: How does gossypetin modulate AMPK activity in the context of non-alcoholic steatohepatitis (NASH)?
A3: Gossypetin acts as a novel AMP-activated protein kinase (AMPK) activator by binding to the allosteric drug and metabolite site of the enzyme. [] This binding stabilizes the activated structure of AMPK, leading to its activation. [] AMPK activation plays a crucial role in regulating energy metabolism and has shown therapeutic potential in treating NASH. []
Q4: What is the molecular formula, weight, and key spectroscopic data for gossypetin?
A4: Gossypetin (3,3′,4′,5,7,8-Hexahydroxyflavone) has the molecular formula C15H10O8 and a molecular weight of 318.23 g/mol. [, ] Key spectroscopic data includes characteristic peaks in UV-Vis, IR, 1H-NMR, and 13C-NMR spectra that can be used for its identification. [, , , ]
Q5: Does gossypetin exhibit any catalytic properties, and if so, what are the associated reaction mechanisms and applications?
A5: Based on the provided research, gossypetin itself does not exhibit direct catalytic properties. Its biological activity stems primarily from its interactions with specific enzymes and signaling pathways within cells, rather than acting as a catalyst itself.
Q6: How has computational chemistry been employed to understand gossypetin's interactions with biological targets?
A7: Computational studies, particularly molecular docking, have been instrumental in elucidating gossypetin's interactions with various targets:* Antibacterial potential: Docking simulations using Molegro Virtual Docker revealed that gossypetin derivatives exhibit higher binding affinities towards the Escherichia coli DNA gyrase enzyme compared to gossypetin itself, suggesting potential as antibacterial agents. []* Antimalarial activity: Docking studies using AutodockTools and Autodock showed that gossypetin binds to the TCR-MHC II complex, potentially boosting the activity of immune cells and suggesting its use as an adjunct therapy for malaria. []* Antidiabetic potential: In silico docking using the PLANTS program indicated that gossypetin might act as a potential inhibitor for the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK), suggesting its potential in diabetes management. []* PIM-1 kinase inhibition: Homology modeling and molecular docking studies revealed that gossypetin could be a potent and selective inhibitor of the PIM-1 kinase, a potential target for cancer therapy. []
Q7: How do structural modifications of gossypetin influence its biological activity?
A8: Structure-activity relationship (SAR) studies, particularly on gossypetin derivatives, highlight the impact of structural modifications on its bioactivity:* Antibacterial activity: Conjugation of gossypetin with phenolic acyl groups, especially 3,7,4'-trimethylgossypetin of coumaric acid, significantly enhanced its in silico antibacterial activity compared to the parent compound. []* PIM-1 kinase inhibition: The presence of three hydrogen bond donors on the flavonoid A ring, as seen in quercetagetin and gossypetin, is crucial for selective inhibition of PIM-1 kinase. []
Q8: Are there any specific formulation strategies mentioned to improve gossypetin’s stability, solubility, or bioavailability?
A9: While the provided research doesn't delve into specific formulation strategies for gossypetin, some studies suggest that its stability can be affected by factors like pH and temperature, highlighting the need for future research into formulations that enhance its stability and bioavailability. []
Q9: What is the current understanding of gossypetin's safety profile, potential toxicity, and long-term effects?
A10: While preliminary studies suggest that gossypetin exhibits various beneficial effects, further research is essential to comprehensively assess its safety profile, potential toxicity, and long-term effects in preclinical and clinical settings. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





